molecular formula C6H3Cl3FN B6326164 2-Chloro-5-(dichlorofluoromethyl)pyridine CAS No. 76041-82-2

2-Chloro-5-(dichlorofluoromethyl)pyridine

Cat. No.: B6326164
CAS No.: 76041-82-2
M. Wt: 214.4 g/mol
InChI Key: MYIXSRWFCBLSKL-UHFFFAOYSA-N
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Description

2-Chloro-5-(dichlorofluoromethyl)pyridine is an organofluorine compound with the molecular formula C6H3Cl3FN and a molecular weight of 214.4 g/mol. This compound is part of the pyridine family, characterized by a pyridine ring substituted with chlorine and dichlorofluoromethyl groups. It is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-(dichlorofluoromethyl)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP), yielding 2-chloro-5-pentafluoroethylpyridine . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-5-(dichlorofluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include sodium pentafluoropropionate and copper(I) iodide, with reactions often conducted in solvents like NMP.

    Major Products: The products formed depend on the specific reactions and conditions, but they generally involve modifications to the pyridine ring or the substituent groups.

Scientific Research Applications

2-Chloro-5-(dichlorofluoromethyl)pyridine has several applications in scientific research and industry:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology and Medicine:

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dichlorofluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its chemical stability and reactivity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-(dichlorofluoromethyl)pyridine can be compared with other similar compounds, such as:

    2-Chloro-5-(difluoromethyl)pyridine: Similar in structure but with two fluorine atoms instead of one.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, offering different chemical properties and reactivity.

    2-Chloro-5-fluoropyridine: A simpler compound with only one fluorine atom.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of multiple halogen atoms.

Properties

IUPAC Name

2-chloro-5-[dichloro(fluoro)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIXSRWFCBLSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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